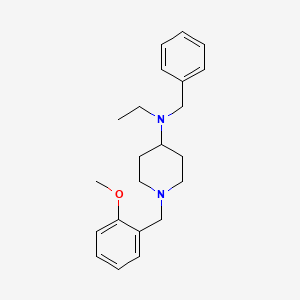![molecular formula C17H17Cl2N3O3 B10886626 (2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10886626.png)
(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzyl, ethoxyphenyl, and hydrazinecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide typically involves multiple steps:
Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate to form 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxyphenol.
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with hydrazinecarboxamide under acidic conditions to form the final compound. This step often requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazinecarboxamide group into corresponding amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the dichlorobenzyl and hydrazinecarboxamide groups.
Mechanism of Action
The mechanism by which 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cell membrane integrity. In cancer research, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-1-hydrazinecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-hydroxyphenyl}methylidene)-1-hydrazinecarboxamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide may confer unique solubility and reactivity properties compared to its analogs. This can influence its behavior in chemical reactions and its interactions in biological systems, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C17H17Cl2N3O3 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H17Cl2N3O3/c1-2-24-16-8-11(9-21-22-17(20)23)6-7-15(16)25-10-12-13(18)4-3-5-14(12)19/h3-9H,2,10H2,1H3,(H3,20,22,23)/b21-9+ |
InChI Key |
RBZKUUHJBSALLQ-ZVBGSRNCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10886546.png)
![4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B10886549.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(5-cyano-2-imino-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl)acetamide](/img/structure/B10886556.png)
![Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate](/img/structure/B10886564.png)
![2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B10886568.png)
![(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886570.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886578.png)


![5-methyl-2-(methylsulfanyl)-7-[(E)-2-phenylethenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10886589.png)
![3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886596.png)
methanone](/img/structure/B10886605.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886615.png)
